molecular formula C19H21FN2O3S B2540075 N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(4-fluorophenyl)acetamide CAS No. 921897-98-5

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(4-fluorophenyl)acetamide

Cat. No. B2540075
CAS RN: 921897-98-5
M. Wt: 376.45
InChI Key: KEMKUMULWZPWDM-UHFFFAOYSA-N
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Description

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(4-fluorophenyl)acetamide is a compound that can be categorized within the class of sulfonamide derivatives. These compounds are known for their diverse biological activities, including anticancer properties. The structure of the compound suggests that it may interact with biological targets through multiple mechanisms, such as hydrogen bonding and lipophilic interactions, due to the presence of the sulfonyl group and the fluorophenyl moiety.

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves key intermediates that allow for the introduction of various functional groups. For instance, the versatile synthons 2-chloro-N-(4-sulfamoylphenyl)acetamides were used as key intermediates for the synthesis of a wide range of sulfonamide derivatives with different moieties, such as adamantyl, indene, and isoquinoline . This suggests that a similar synthetic approach could be employed for the synthesis of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(4-fluorophenyl)acetamide, utilizing appropriate starting materials and reaction conditions to incorporate the dihydroisoquinoline and fluorophenyl groups.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their interaction with biological targets. For example, molecular modeling studies of tetrahydroisoquinolines showed that the sulfonamide -NH- could form a hydrogen bond with specific amino acid residues in the active site of enzymes such as phenylethanolamine N-methyltransferase (PNMT) . However, the crystal structure analysis revealed that the sulfonamide oxygens are the ones forming favorable interactions. This information is valuable for understanding how N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(4-fluorophenyl)acetamide might interact with its targets, emphasizing the importance of the sulfonyl group's orientation and electronic properties.

Chemical Reactions Analysis

The reactivity of sulfonamide derivatives is influenced by the presence of the sulfonyl group and the substituents attached to it. The comparison of sulfonamides with their isosteric sulfones showed that while sulfones are more lipophilic, they are generally less potent than their corresponding sulfonamides . This indicates that the chemical nature of the sulfonyl group and its adjacent substituents can significantly affect the potency and selectivity of the compounds, which is an important consideration in the chemical reactions analysis of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(4-fluorophenyl)acetamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, lipophilicity, and stability, are key factors that influence their biological activity and pharmacokinetic profile. The increased lipophilicity of sulfones compared to sulfonamides suggests that modifications to the sulfonamide group can enhance the ability of these compounds to cross biological barriers, such as the blood-brain barrier . This property is particularly relevant for the analysis of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(4-fluorophenyl)acetamide, as its potential efficacy as a therapeutic agent may be affected by its ability to reach its target sites within the body.

Scientific Research Applications

Cytotoxic Activity in Cancer Research

Some novel sulfonamide derivatives, including compounds structurally related to N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(4-fluorophenyl)acetamide, have been synthesized and shown to possess significant cytotoxic activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines. These findings suggest potential applications in cancer therapy (Ghorab et al., 2015).

Structural Aspects and Properties

Research on the structural aspects of amide-containing isoquinoline derivatives has revealed insights into their salt and inclusion compounds. This study provides foundational knowledge for the development of new pharmaceutical agents, showcasing the potential of such compounds in drug formulation (Karmakar et al., 2007).

Antibacterial Applications

The broad antibacterial activity of 1,4-dihydro-1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid (a compound related to the one of interest) has been demonstrated, suggesting its usefulness in treating systemic infections (Goueffon et al., 1981).

Inhibition of Phenylethanolamine N-Methyltransferase

Studies on 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines have elucidated their potent and selective inhibition of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in stress response. This research has implications for the development of drugs targeting stress-related disorders (Grunewald et al., 2006).

Synthesis and Characterization

The synthesis and characterization of quinazolinone-based derivatives as dual inhibitors for VEGFR-2 and EGFR tyrosine kinases, which are key targets in cancer therapy, highlight the versatility of these compounds in medicinal chemistry (Riadi et al., 2021).

Fluorescence Studies

Research into the fluorescence properties of N-aryl-2-aminoquinolines, compounds related to the one of interest, has provided insights into their potential applications in biological imaging and sensors. These studies highlight the influence of hydrogen bonding and substituents on fluorescence behaviors (Hisham et al., 2019).

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c20-18-7-5-15(6-8-18)13-19(23)21-10-12-26(24,25)22-11-9-16-3-1-2-4-17(16)14-22/h1-8H,9-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEMKUMULWZPWDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(4-fluorophenyl)acetamide

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